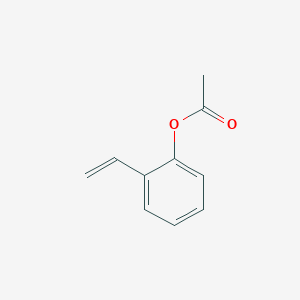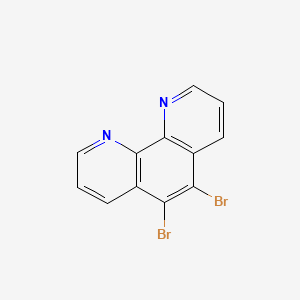
5,6-Dibromo-1,10-phénanthroline
Vue d'ensemble
Description
5,6-Dibromo-1,10-phenanthroline is a chemical compound with the molecular formula C12H6Br2N2 .
Synthesis Analysis
5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline were polymerized using a Ni catalyst to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other . Another method for the synthesis of 1,10-phenanthroline-5,6-dione involves the oxidation of 1,10-phenanthroline in the Br2-H2SO4-HNO3 system .Chemical Reactions Analysis
5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline were polymerized using a Ni catalyst to afford helical polymers . The bromination of 1,10-phenanthroline monohydrate in the presence of SCl2 and pyridine yielded the brominated compounds .Physical And Chemical Properties Analysis
5,6-Dibromo-1,10-phenanthroline has a melting point of 221 °C and a predicted boiling point of 469.2±40.0 °C. It has a predicted density of 1.915±0.06 g/cm3. It should be stored at 2-8°C .Applications De Recherche Scientifique
Chimie de coordination
5,6-Dibromo-1,10-phénanthroline: est un ligand classique reconnu pour sa capacité à former des complexes métalliques stables. Ces complexes sont largement étudiés en raison de leurs propriétés structurelles, optiques, magnétiques, électrochimiques et catalytiques diverses . La forte interaction électronique entre le ligand et les centres métalliques permet d'ajuster les propriétés physiques et chimiques en modifiant le motif de substitution sur l'échafaudage hétéroaromatique.
Assemblages supramoléculaires
Ce composé est l'un des ligands azotés les plus exigeants utilisés pour développer des assemblages supramoléculaires. Ces assemblages ont des applications potentielles dans la création de structures complexes au niveau moléculaire, qui peuvent être utilisées en nanotechnologie et en science des matériaux .
Intercalants d'ADN et agents de clivage
En tant qu'intercalant d'ADN, This compound peut s'insérer entre les paires de bases de l'ADN. Cette propriété est utile dans l'étude de la structure et de la fonction de l'ADN, ainsi que dans le développement d'agents thérapeutiques ciblant le matériel génétique .
Applications de détection
Le composé sert de capteur pour les cations, les anions et d'autres petites molécules. Sa capacité à se lier sélectivement à différents ions en fait un élément précieux dans la conception de capteurs chimiques et d'outils de diagnostic .
Agents de thérapie photodynamique (PDT)
Dans le domaine de la médecine, en particulier dans la thérapie photodynamique, les dérivés de This compound agissent comme des agents qui, lors de l'activation par la lumière, peuvent produire des espèces réactives de l'oxygène pour tuer les cellules cancéreuses .
Catalyse
Le composé est utilisé en catalyse redox, qui est essentielle dans diverses réactions chimiques, notamment la synthèse organique et les processus de conversion énergétique. Ses propriétés redox-actives en font un catalyseur polyvalent dans ces réactions .
Photocatalyse
This compound: est également appliqué en photocatalyse, aidant dans les réactions chimiques pilotées par la lumière. Cette application est particulièrement pertinente dans le développement de solutions énergétiques durables, telles que les carburants solaires .
Cellules solaires sensibilisées à la lumière
Enfin, il trouve une utilité dans les cellules solaires sensibilisées à la lumière en tant qu'électrodes photoactives. La capacité du composé à absorber la lumière et à la convertir en énergie électrique en fait un composant important dans le domaine des énergies renouvelables .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
5,6-Dibromo-1,10-phenanthroline is primarily used in the field of coordination chemistry. It is renowned among bidentate ligands for the generality of its stable metal complexes . The compound’s primary targets are transition metals, with which it forms stable complexes .
Mode of Action
The compound interacts with its targets (transition metals) through coordination bonds, forming stable complexes . In a specific example, 5,6-Dibromo-1,10-phenanthroline was polymerized using a Ni catalyst to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other . This is the first Ni-catalyzed helix-sense-selective polymerization of aromatic compounds .
Result of Action
The molecular and cellular effects of 5,6-Dibromo-1,10-phenanthroline’s action largely depend on the specific transition metal with which it forms a complex. For instance, when polymerized using a Ni catalyst, the compound forms helical polymers . These polymers could potentially have a variety of applications, from materials science to biochemistry.
Action Environment
The action, efficacy, and stability of 5,6-Dibromo-1,10-phenanthroline can be influenced by various environmental factors. For example, the polymerization process used to create helical polymers from the compound requires the presence of a Ni catalyst . Additionally, the process is sensitive to the reaction conditions, suggesting that factors such as temperature and solvent could also influence the compound’s action .
Analyse Biochimique
Biochemical Properties
5,6-Dibromo-1,10-phenanthroline has been shown to play a role in biochemical reactions, particularly in the formation of helical polymers when polymerized using a Ni catalyst . The phenanthroline moieties in these polymers are densely stacked on top of each other . This compound has also been found to exhibit a DPPH radical scavenging ability .
Cellular Effects
The effects of 5,6-Dibromo-1,10-phenanthroline on cells have been observed in studies. For instance, it has been shown to cause irreversible ultrastructural changes in cells, such as surface invaginations, cell disruption, and shrinkages .
Molecular Mechanism
The molecular mechanism of 5,6-Dibromo-1,10-phenanthroline involves its interaction with biomolecules at the molecular level. For example, it has been found to inhibit metallopeptidase activity . Furthermore, it has been suggested that the formation of the compound involves the production of an iminium ion, which is then converted to the corresponding imine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dibromo-1,10-phenanthroline have been observed to change over time. For instance, it has been used in the synthesis of helical polymers, with the phenanthroline moieties densely stacked on top of each other .
Propriétés
IUPAC Name |
5,6-dibromo-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBSWPVSJWETQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C(=C2Br)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480138 | |
| Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56290-06-3 | |
| Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




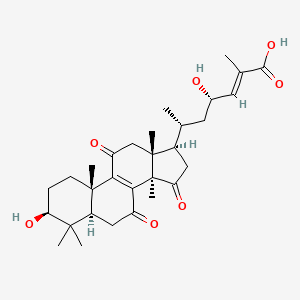



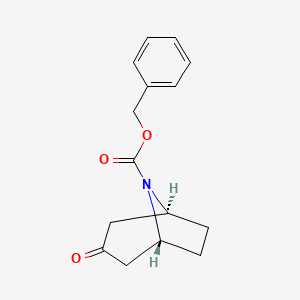
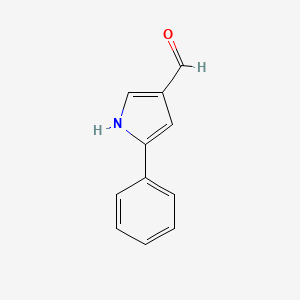


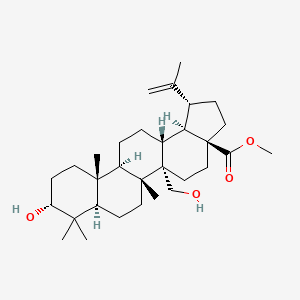
![Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1631517.png)

